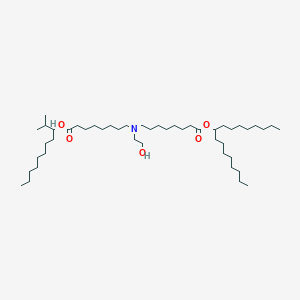
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound that falls under the category of ionizable lipids. These compounds are particularly useful in the formulation of lipid particles for the delivery of nucleic acid and protein therapeutics to cells, both in vivo and ex vivo.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One of the methods includes the use of 1,17-bis(2-octylcyclopropyl)heptadecan-9-yl (Z)-2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate as a starting material. This compound is then subjected to a series of reactions involving dry methanol (MeOH), tetrahydrofuran (THF), and sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in dry MeOH and THF.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery.
Industry: Utilized in the production of specialized lipid-based formulations.
Mécanisme D'action
The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate nucleic acids or proteins, facilitating their delivery into cells. The compound’s ionizable nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the therapeutic agents into the cytoplasm.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
- Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)
- 2-Dilinoleyl-4-dimethylaminoethyl-[1,3]-dioxolane (DLin-KC2-DMA)
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, which provide it with distinct physicochemical properties. These properties make it particularly effective for use in lipid nanoparticle formulations for gene and protein delivery .
Propriétés
Formule moléculaire |
C47H93NO5 |
|---|---|
Poids moléculaire |
752.2 g/mol |
Nom IUPAC |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(2-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-6-9-12-15-20-27-34-44(35-28-21-16-13-10-7-2)52-46(50)37-30-23-18-25-32-39-48(41-42-49)40-33-26-19-24-31-38-47(51)53-45(43(4)5)36-29-22-17-14-11-8-3/h43-45,49H,6-42H2,1-5H3 |
Clé InChI |
KDXDEROSXFSGOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)C(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13365072.png)
![6-(4-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365084.png)
![1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365095.png)
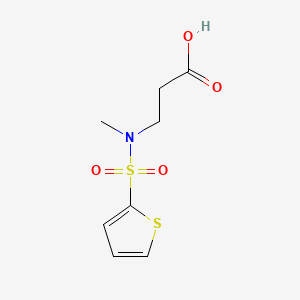
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)
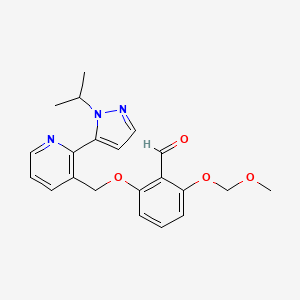


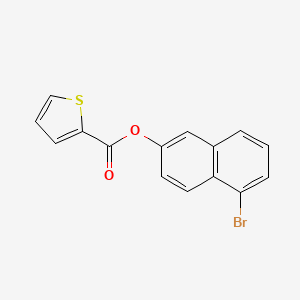
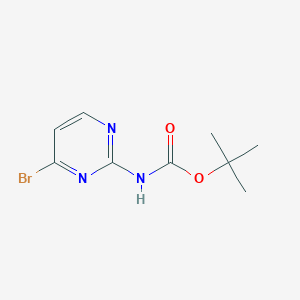
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)


![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)
